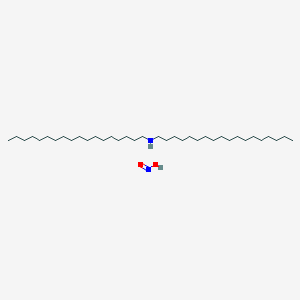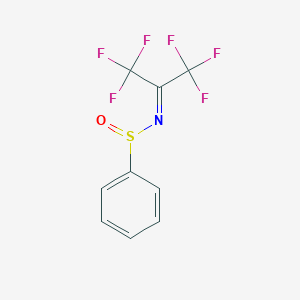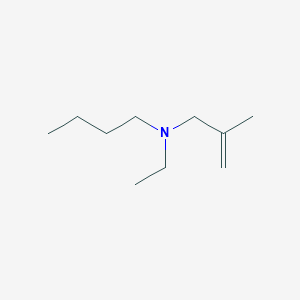
Butyl phenyl(propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl phenyl(propan-2-yl)carbamate is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl phenyl(propan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with butyl alcohol and propan-2-amine. The reaction typically occurs under mild conditions, with the use of a catalyst such as cesium carbonate to facilitate the formation of the carbamate bond . Another method involves the use of carbon dioxide and halides in the presence of a base like cesium carbonate and a phase-transfer catalyst such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Butyl phenyl(propan-2-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of butyl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of diseases like Alzheimer’s, where increased acetylcholine levels can improve cognitive function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl N-(propan-2-yl)carbamate: Similar in structure but lacks the butyl group, affecting its reactivity and applications.
tert-Butyl carbamate: Contains a tert-butyl group instead of a butyl group, leading to different steric and electronic properties.
Carboxybenzyl carbamate: Used as a protecting group in peptide synthesis, similar to butyl phenyl(propan-2-yl)carbamate, but with different removal conditions.
Uniqueness
This compound is unique due to its combination of butyl, phenyl, and propan-2-yl groups, which confer specific chemical properties and reactivity. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
62604-33-5 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
butyl N-phenyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H21NO2/c1-4-5-11-17-14(16)15(12(2)3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
Clé InChI |
IZSAHFFVVMQKEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)N(C1=CC=CC=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)



![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)

![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)


![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)

